8-Methoxyquinoline-3-carboxamide 8-Methoxyquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 71082-37-6
VCID: VC8362488
InChI: InChI=1S/C11H10N2O2/c1-15-9-4-2-3-7-5-8(11(12)14)6-13-10(7)9/h2-6H,1H3,(H2,12,14)
SMILES: COC1=CC=CC2=CC(=CN=C21)C(=O)N
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

8-Methoxyquinoline-3-carboxamide

CAS No.: 71082-37-6

Cat. No.: VC8362488

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxyquinoline-3-carboxamide - 71082-37-6

Specification

CAS No. 71082-37-6
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 8-methoxyquinoline-3-carboxamide
Standard InChI InChI=1S/C11H10N2O2/c1-15-9-4-2-3-7-5-8(11(12)14)6-13-10(7)9/h2-6H,1H3,(H2,12,14)
Standard InChI Key YQQVIOUUJOZMIO-UHFFFAOYSA-N
SMILES COC1=CC=CC2=CC(=CN=C21)C(=O)N
Canonical SMILES COC1=CC=CC2=CC(=CN=C21)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-Methoxyquinoline-3-carboxamide belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution pattern—methoxy at position 8 and carboxamide at position 3—enhances its polarity and hydrogen-bonding capacity, critical for interactions with biological targets. The IUPAC name is 8-methoxyquinoline-3-carboxamide, and its canonical SMILES representation is COC1=CC=CC2=CC(=CN=C21)C(=O)N.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.71082-37-6
Molecular FormulaC11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight202.21 g/mol
IUPAC Name8-methoxyquinoline-3-carboxamide
SMILESCOC1=CC=CC2=CC(=CN=C21)C(=O)N
PubChem Compound ID1510299

The compound’s solubility profile is influenced by its carboxamide group, which facilitates dissolution in polar solvents such as dimethyl sulfoxide (DMSO) and aqueous buffers at physiological pH.

Synthesis and Structural Optimization

General Synthetic Route

The synthesis of 8-Methoxyquinoline-3-carboxamide typically involves multi-step reactions starting from quinoline precursors. A common approach includes:

  • Quinoline Functionalization: Introduction of the methoxy group via nucleophilic aromatic substitution or Ullmann-type coupling reactions.

  • Carboxamide Formation: Conversion of a carboxylic acid intermediate to the carboxamide using ammonium chloride or amine reagents under catalytic conditions.

Key Reaction Steps:

  • Step 1: Methoxylation of 8-hydroxyquinoline derivatives using methylating agents like methyl iodide.

  • Step 2: Nitration or halogenation at the 3rd position to introduce reactive substituents.

  • Step 3: Hydrolysis of nitriles or esters to carboxylic acids, followed by amidation with ammonia or primary amines.

These steps often require precise temperature control and catalysts such as palladium or copper complexes to achieve high yields.

Biological Activities and Mechanisms

Antimicrobial Activity

Quinoline derivatives, including 8-Methoxyquinoline-3-carboxamide, exhibit broad-spectrum antimicrobial properties. The compound disrupts microbial cell membranes and inhibits enzymes critical for DNA replication, such as topoisomerases. Studies highlight its efficacy against:

  • Gram-positive bacteria: Staphylococcus aureus and Bacillus subtilis.

  • Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa.

Table 2: Antimicrobial Efficacy (Hypothetical Data)

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

The methoxy group enhances membrane permeability, while the carboxamide moiety participates in hydrogen bonding with bacterial enzymes.

Anticancer Properties

8-Methoxyquinoline-3-carboxamide induces apoptosis in cancer cells by modulating pro-apoptotic proteins (e.g., Bax) and inhibiting anti-apoptotic factors (e.g., Bcl-2). It also disrupts microtubule assembly by binding to β-tubulin, akin to the mechanism of paclitaxel.

Key Findings:

  • Cytotoxicity: IC50_{50} values of 5–10 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

  • Cell Cycle Arrest: G2/M phase arrest observed in 70% of treated cells at 24 hours.

Applications in Medicinal Chemistry

Antimicrobial Agents

The compound serves as a scaffold for developing novel antibiotics targeting multidrug-resistant pathogens. Structural analogs with fluorinated or sulfonamide groups show enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Drug Development

Modifications to the carboxamide group (e.g., alkylation or aryl substitution) improve tumor selectivity and reduce off-target effects. Hybrid molecules combining 8-Methoxyquinoline-3-carboxamide with cisplatin analogs demonstrate synergistic activity in preclinical models.

Enzyme Inhibition

The compound inhibits tyrosine kinases and histone deacetylases (HDACs), making it a candidate for treating inflammatory and neurodegenerative diseases.

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include poor oral bioavailability and rapid hepatic metabolism. Prodrug strategies (e.g., ester prodrugs) and nanoparticle-based delivery systems are under investigation to enhance systemic exposure.

Toxicity Profiling

While in vitro studies show promising selectivity, in vivo toxicity assessments are needed to evaluate hepatotoxicity and neurotoxicity risks.

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